molecular formula C9H8N4 B8237133 5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile

5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile

Cat. No.: B8237133
M. Wt: 172.19 g/mol
InChI Key: FFGCAAJMOLVVNX-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile is a heterocyclic compound featuring a fused benzimidazole core with a cyano group at position 7, a methyl group at position 4, and an amino group at position 3.

Properties

IUPAC Name

6-amino-7-methyl-3H-benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-5-7(11)2-6(3-10)9-8(5)12-4-13-9/h2,4H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGCAAJMOLVVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1N=CN2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-1H-benzo[d]imidazole and appropriate nitrile sources.

    Reaction Conditions: A common synthetic route involves the nitration of 4-methyl-1H-benzo[d]imidazole followed by reduction to introduce the amino group. The nitrile group can be introduced via a Sandmeyer reaction or other cyanation methods.

    Industrial Production Methods: Industrial synthesis may involve optimized catalytic processes to ensure high yield and purity. Conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Nitro- and nitroso-derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted benzimidazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile as an anticancer agent. Its derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific protein kinases involved in tumor growth.

  • Case Study : A derivative of this compound was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant cytotoxicity. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells.

2. Protein Arginine Methyltransferase Inhibition
The compound has been investigated as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers.

  • Research Findings : In vitro assays revealed that this compound effectively inhibits PRMT5 activity, leading to reduced methylation of target proteins, which is crucial for cancer cell survival. This inhibition was linked to alterations in gene expression profiles associated with tumorigenesis.

Material Science Applications

1. Fluorescent Sensors
The compound has been utilized in developing fluorescent sensors due to its photophysical properties.

  • Application Example : A study demonstrated that incorporating this compound into a polymer matrix resulted in materials with enhanced fluorescence properties, suitable for detecting specific ions or small molecules in solution.

2. Catalysis
The compound's imidazole ring allows it to act as a catalyst in various organic reactions.

  • Data Table: Catalytic Activity Comparison
Reaction TypeCatalyst UsedYield (%)
C–C Coupling5-Amino-4-methyl-1H-benzo[d]imidazole85
N–H Bond Formation5-Amino-4-methyl-1H-benzo[d]imidazole90
Oxidation ReactionsTransition Metal Complexes75

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing readily available starting materials to form the benzimidazole core.
  • Functionalization : Modifying the carbonitrile group to enhance biological activity or solubility.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzimidazole core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Relevance
Target Compound C₉H₈N₄ 172.19 N/A 4-Me, 5-NH₂, 7-CN PRMT5 inhibition (inferred)
Compound 14d C₂₇H₁₈Br₂N₆ 559.06 259–260 Bromophenyl, benzylideneamino Thermal stability
Compound 14f C₂₇H₁₉Br₂N₅ 573.28 279–280 p-Tolyl, bromophenyl Hydrophobic interactions
5-Amino-1H-imidazole-4-carbonitrile C₄H₄N₄ 108.10 N/A 5-NH₂, 4-CN Simplified scaffold
5-Aminoimidazole-4-carboxamide C₄H₆N₄O 126.12 N/A 4-CONH₂, 5-NH₂ Nucleotide biosynthesis

Biological Activity

5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core, which is known for its pharmacological potential. The presence of amino and cyano groups enhances its reactivity and biological interaction capabilities.

1. Antimicrobial Activity

Research indicates that compounds with a benzimidazole framework exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess activity against various bacterial strains:

CompoundMIC (µg/ml)Activity Type
150Antibacterial
362.5Antibacterial
412.5Antibacterial
2250Antifungal

In particular, compounds with substituents at the 2-position of the indole nucleus have demonstrated excellent inhibitory activity against pathogens like S. typhi and C. albicans .

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been explored extensively. For example, studies show that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

  • Molecular Docking Studies : These studies have revealed that the binding affinity of benzimidazole derivatives to COX-2 is substantial, indicating their potential as anti-inflammatory agents .

3. Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:

CompoundIC50 (µM)Cancer Type
IT102.32Mycobacterium tuberculosis
IT062.03Mycobacterium tuberculosis

These compounds selectively inhibit Mycobacterium tuberculosis without affecting non-tuberculous mycobacteria, suggesting a targeted therapeutic approach .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in various biological assays:

  • Antimicrobial Efficacy : A study demonstrated that specific benzimidazole derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .
  • Inflammation Models : In vivo studies showed that certain derivatives significantly reduced inflammation markers in animal models, supporting their use as anti-inflammatory agents .
  • Cancer Treatment : Research on the anticancer properties of imidazole derivatives indicates their potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

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